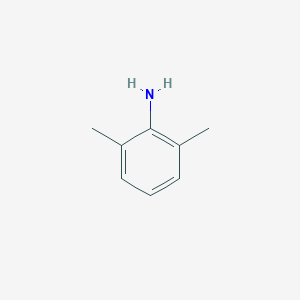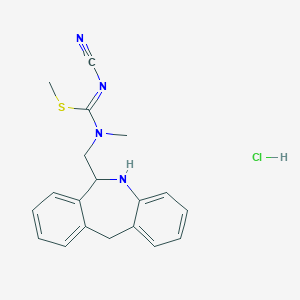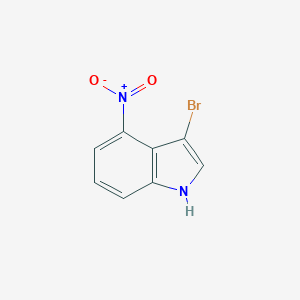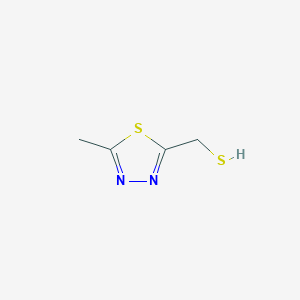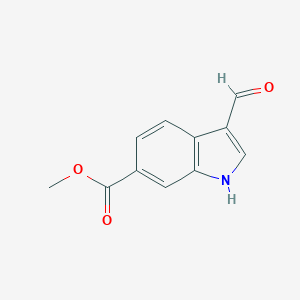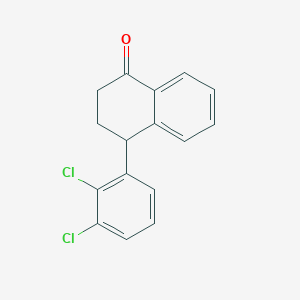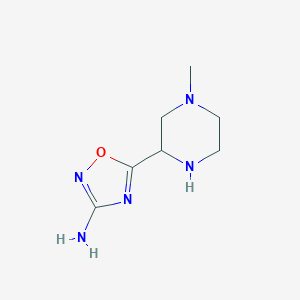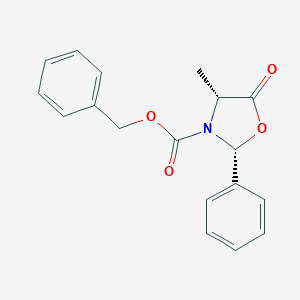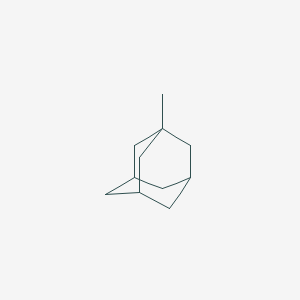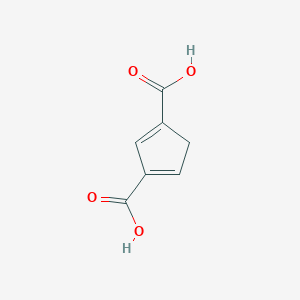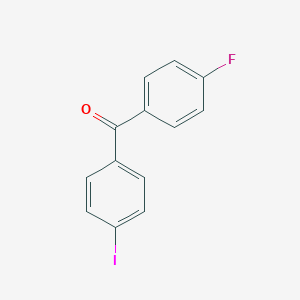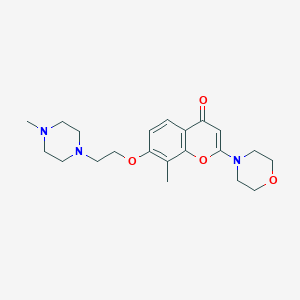
8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one, also known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a crucial enzyme in the PI3K/Akt signaling pathway, which is involved in cell growth, survival, and metabolism. LY294002 has been widely used in scientific research to investigate the role of PI3K/Akt signaling in various biological processes.
作用機序
8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one inhibits the activity of PI3K by binding to its ATP-binding pocket, thereby preventing the phosphorylation of phosphatidylinositol and the subsequent activation of downstream signaling molecules, such as Akt. This leads to the inhibition of cell growth and survival, as well as the induction of apoptosis and autophagy.
生化学的および生理学的効果
8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, as well as to promote autophagy in certain cell types. 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one has also been shown to modulate glucose metabolism and insulin signaling in adipocytes and hepatocytes.
実験室実験の利点と制限
One of the main advantages of 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one is its high selectivity for PI3K, which allows for the specific inhibition of this pathway without affecting other signaling pathways. However, 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one has some limitations, including its relatively low potency and the need for high concentrations to achieve complete inhibition of PI3K activity. Additionally, 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one may have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one in scientific research. One area of interest is the investigation of the role of PI3K/Akt signaling in the regulation of immune cell function and the development of immunotherapy for cancer. Another area of interest is the use of 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one in combination with other inhibitors or chemotherapeutic agents to enhance the efficacy of cancer treatment. Additionally, the development of more potent and selective PI3K inhibitors may provide new opportunities for the treatment of various diseases.
科学的研究の応用
8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one has been extensively used in scientific research to investigate the role of PI3K/Akt signaling in various biological processes, including cell proliferation, apoptosis, autophagy, and metabolism. It has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K/Akt pathway. 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one has also been used to study the molecular mechanisms underlying neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
特性
CAS番号 |
141308-25-0 |
|---|---|
製品名 |
8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one |
分子式 |
C21H29N3O4 |
分子量 |
387.5 g/mol |
IUPAC名 |
8-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2-morpholin-4-ylchromen-4-one |
InChI |
InChI=1S/C21H29N3O4/c1-16-19(27-14-9-23-7-5-22(2)6-8-23)4-3-17-18(25)15-20(28-21(16)17)24-10-12-26-13-11-24/h3-4,15H,5-14H2,1-2H3 |
InChIキー |
DXLKLAUQXJQNDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OC(=CC2=O)N3CCOCC3)OCCN4CCN(CC4)C |
正規SMILES |
CC1=C(C=CC2=C1OC(=CC2=O)N3CCOCC3)OCCN4CCN(CC4)C |
同義語 |
8-methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one MMPEM-benzopyran-4-one |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

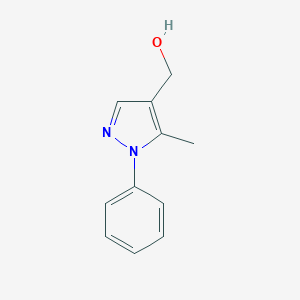
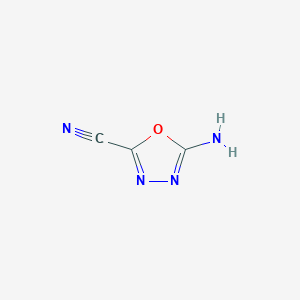
![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)
